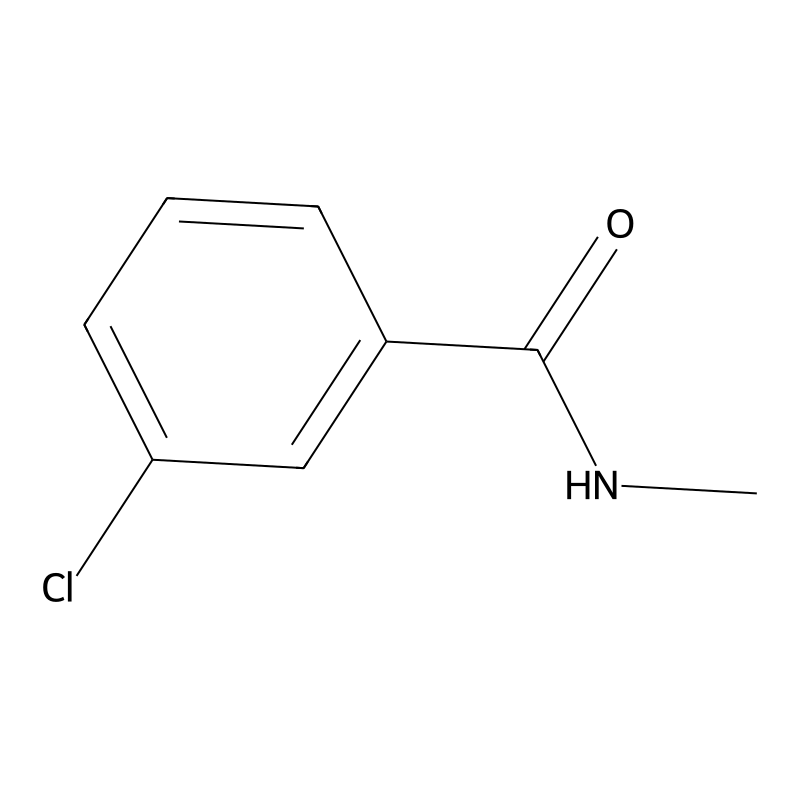

3-chloro-N-methylbenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Reason for Limited Information:

There are two main reasons why information on the research applications of 3-chloro-N-methylbenzamide might be limited:

- Emerging Research Area: It's possible that 3-chloro-N-methylbenzamide is a relatively new compound in scientific research, and its potential applications are still under investigation.

- Proprietary Research: Some research involving specific compounds might be proprietary, with findings not published in the public domain until patent applications or future publications.

Future Research Directions:

Given the structural similarity of 3-chloro-N-methylbenzamide to other known bioactive molecules, future research areas could include:

- Medicinal Chemistry: Investigating its potential as a lead compound for drug discovery due to the presence of the amide and chloro functional groups, which are common features in many pharmaceuticals [4].

- Material Science: Studying its properties for applications in material science due to the presence of aromatic and functional groups.

Finding More Information:

Here are some suggestions for finding more information on 3-chloro-N-methylbenzamide:

- Scientific Databases: Searching scientific databases like PubChem or SciFinder for recent publications mentioning the compound [2].

- Patent Databases: Checking patent databases for applications mentioning 3-chloro-N-methylbenzamide as a component or intermediate in a synthesis process.

Please note

3-Chloro-N-methylbenzamide is an organic compound with the molecular formula . It features a benzamide structure where a chlorine atom is substituted at the meta position relative to the amide group, and a methyl group is attached to the nitrogen atom. This compound is recognized for its potential applications in various chemical syntheses and biological activities.

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, making it useful in synthetic organic chemistry.

- Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form 3-chloroaniline and acetic acid.

- Metalation: The compound can undergo metalation reactions, which are useful in further functionalization of the aromatic ring .

Several synthesis methods for 3-chloro-N-methylbenzamide have been documented:

- Direct Chlorination: Starting from N-methylbenzamide, chlorination can be achieved using chlorine gas or chlorinating agents under controlled conditions.

- Weinreb Amide Synthesis: This involves reacting 3-chlorobenzyl alcohol with N,O-dimethylhydroxylamine hydrochloride in the presence of copper(II) acetate and tert-butyl hydroperoxide in acetonitrile .

- Amidation Reactions: The compound can also be synthesized via amidation of 3-chlorobenzoic acid with N-methylamine under dehydrating conditions.

3-Chloro-N-methylbenzamide serves multiple purposes in various fields:

- Chemical Synthesis: It acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Research: Utilized in studies exploring structure-activity relationships in medicinal chemistry.

- Pesticide Development: Investigated for its potential use as an acaricide and other pest control applications.

Interaction studies involving 3-chloro-N-methylbenzamide have focused on its reactivity with biological targets. Research has shown that it interacts with various enzymes and receptors, which may contribute to its biological activities. Studies have also explored its metabolism and stability when introduced into biological systems, revealing insights into how it could be utilized effectively as a therapeutic agent .

Similar Compounds

Several compounds share structural similarities with 3-chloro-N-methylbenzamide. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-Methylbenzamide | Lacks chlorine substituent | |

| 2-Amino-3-chloro-N-methylbenzamide | Contains an amino group at the ortho position | |

| 4-Chloro-N-methylbenzamide | Chlorine substituent at para position |

Uniqueness of 3-Chloro-N-methylbenzamide

The unique positioning of the chlorine atom at the meta position relative to the amide group distinguishes 3-chloro-N-methylbenzamide from similar compounds. This specific substitution pattern influences its reactivity and biological activity, making it a compound of interest in both synthetic and medicinal chemistry contexts.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant